Suproclone can be classified under the Anatomical Therapeutic Chemical (ATC) classification system, which categorizes drugs based on their therapeutic use. Although specific ATC codes for suproclone are not widely documented, it falls within the category of sedatives and anxiolytics due to its pharmacological properties . The International Union of Pure and Applied Chemistry (IUPAC) name for suproclone is 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one, and it has a CAS number of 76535-71-2 .
The synthesis of suproclone involves multiple steps:
This multi-step synthesis highlights the complexity involved in producing suproclone and showcases its chemical transformations through various reactions.
Suproclone undergoes various chemical reactions during its synthesis and potential metabolic processes:
These reactions are integral to both the synthetic pathway and potential biological interactions within the body.
The mechanism of action for suproclone is primarily through its interaction with GABA_A receptors in the central nervous system. By modulating these receptors, suproclone enhances GABAergic transmission, leading to increased inhibitory neurotransmission which results in sedative and anxiolytic effects similar to those observed with benzodiazepines . This mechanism suggests that suproclone could be effective in treating anxiety disorders and sleep disturbances.
The chemical properties include:
Elemental analysis indicates:
Suproclone's primary applications lie within scientific research focused on sedative and anxiolytic properties. Its potential uses include:
Research into similar compounds suggests that suproclone could offer therapeutic benefits while potentially minimizing some side effects associated with traditional benzodiazepines . Further studies are necessary to fully elucidate its efficacy and safety profile in clinical settings.
CAS No.: 119365-69-4
CAS No.: 513-62-2
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 485-13-2